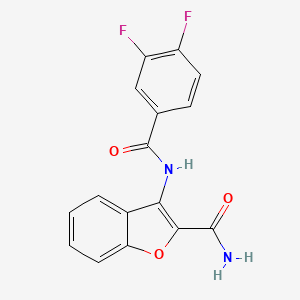

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

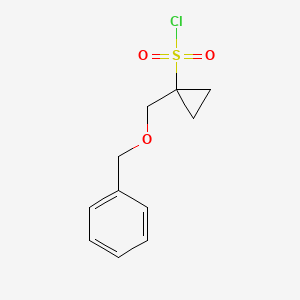

“3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide” is a synthetic organic compound. It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran is the main component of many biologically active natural and synthetic heterocycles .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves directed C–H arylation and transamidation chemistry . For example, a benzofuran-β-alaninamide based chemosensor was synthesized for selective detection of Fe3+ ions .Molecular Structure Analysis

The molecular structure of “3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide” consists of a benzofuran scaffold with a carboxamide group attached. The benzofuran moiety is a key component of many biologically active natural and synthetic heterocycles .Chemical Reactions Analysis

Benzofuran derivatives have been studied for their reactivity with various ions. For instance, a benzofuran-β-alaninamide based chemosensor was found to exhibit an excellent “turn-on” fluorescence enhancement upon binding with Fe3+ ions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A study by Xia and Lee (2014) presented a novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition methodology for the regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides. This methodology has a broad substrate scope and is expected to be applicable to the synthesis of biologically-active complex molecules bearing naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxbenzamides, highlighting its utility in creating new compounds with potential therapeutic applications (L. Xia & Y. R. Lee, 2014).

Anticancer Potential

Phutdhawong et al. (2021) designed and synthesized a series of novel coumarin-3-carboxamide derivatives to evaluate their biological activities. These compounds showed significant potential to inhibit the growth of cancer cells, with specific derivatives exhibiting potent activities against HepG2 and HeLa cancer cell lines. The study indicates that the presence of the benzamide functionality is crucial for anticancer activity, demonstrating the importance of such compounds in the development of new anticancer therapies (Weerachai Phutdhawong et al., 2021).

Application in Organic Synthesis

A novel family of 1,4-tetrahydronaphthodioxane benzamides, including derivatives similar in structure to 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, demonstrated their ability to inhibit bacterial cell division by targeting the protein FtsZ. This finding, by Straniero et al. (2023), underscores the potential of such compounds in the development of antibacterial drugs, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis (V. Straniero et al., 2023).

Dopamine Receptor Imaging

Research by Murphy et al. (1990) on iodobenzamide analogues, including compounds structurally related to 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, explored their potential as CNS D-2 dopamine receptor imaging agents. This work provides a foundation for developing new imaging agents for diagnosing and studying disorders related to dopamine dysfunction (R. Murphy et al., 1990).

Eigenschaften

IUPAC Name |

3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O3/c17-10-6-5-8(7-11(10)18)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGNTZRCWVFIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)

![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2887676.png)

![(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2887678.png)

![N,N-bis(cyanomethyl)-3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2887679.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)